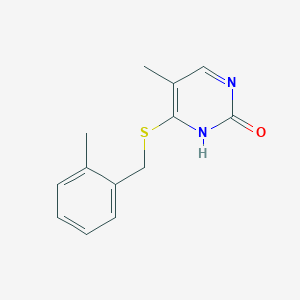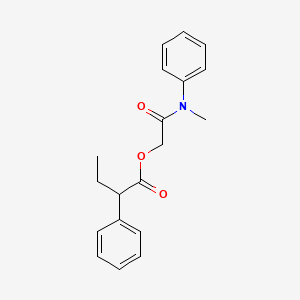
2-(Methyl(phenyl)amino)-2-oxoethyl 2-phenylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, given the presence of several reactive functional groups. For instance, the amine group could participate in nucleophilic substitution reactions, while the ester group could undergo hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the ester and amine could impact its solubility, while the phenyl groups could influence its stability and reactivity .Wissenschaftliche Forschungsanwendungen
MenB Inhibitors in Tuberculosis Treatment
Research into CoA adducts of 4-oxo-4-phenylbut-2-enoates has shown promising results in the development of inhibitors for MenB, a key enzyme in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis. These compounds have demonstrated nanomolar inhibitory potency against MenB, highlighting their potential as novel therapeutic agents against tuberculosis. The study showcases the critical interaction between the CoA adduct carboxylate and the MenB oxyanion hole, underscoring the innovative approach in designing potent inhibitors for acyl-CoA binding enzymes (Xiaokai Li et al., 2011).
Anticancer Applications
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes have revealed their potential as anticancer drugs. When tested against various human tumor cell lines, these compounds exhibited significant cytotoxicity, with some showing more effectiveness than conventional drugs like doxorubicin, cisplatin, 5-fluorouracil, and etoposide. This research opens new avenues for the development of organotin(IV)-based chemotherapeutics (T. S. Basu Baul et al., 2009).
Biosynthesis of Fruit Aroma Compounds
Studies on the biosynthesis of 2-methylbutyl, 2-methyl-2-butenyl, and 2-methylbutanoate esters in apples have provided insights into the chemical pathways that contribute to fruit aroma. By employing deuterium-labeled substrates, researchers have been able to trace the biosynthetic origins and interconversions of these esters, identifying novel compounds in the aroma profile of different apple cultivars. This research not only enhances our understanding of fruit aroma biosynthesis but also has implications for the agricultural and food industries in developing fruits with improved aroma profiles (D. Rowan et al., 1996).
Molecular Docking and Quantum Computational Studies
Quantum computational and spectroscopic studies, along with ligand-protein docking, have been conducted on 2-phenylbutanoic acid and its derivatives to explore their chemical properties and potential biological activities. These studies provide valuable insights into the molecular interactions and structural requirements for drug development, offering a pathway for identifying new therapeutic agents (B. Raajaraman et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-3-17(15-10-6-4-7-11-15)19(22)23-14-18(21)20(2)16-12-8-5-9-13-16/h4-13,17H,3,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGRHPXTJABWHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)N(C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methyl(phenyl)amino)-2-oxoethyl 2-phenylbutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

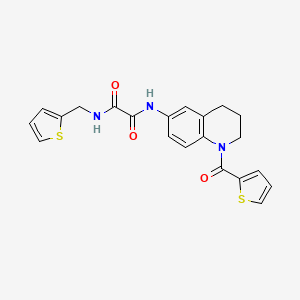
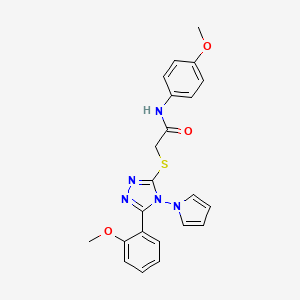
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2399300.png)
![Methyl 4-{[methyl(2,2,3,3-tetrafluoropropyl)amino]sulfonyl}phenylcarbamate](/img/structure/B2399303.png)
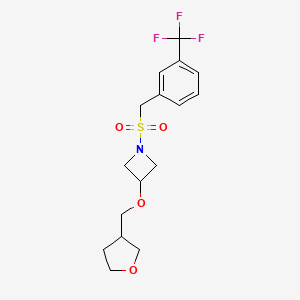
![2-(4-Benzoylphenoxy)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2399305.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2399306.png)
![2-Chloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-5-ylmethyl)acetamide](/img/structure/B2399307.png)
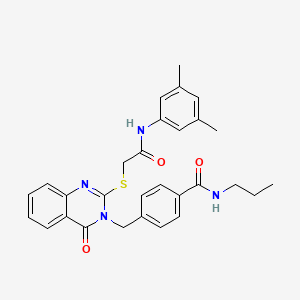
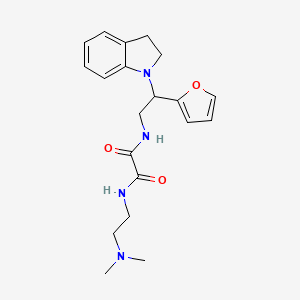
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2399311.png)
![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2399312.png)
![3-phenoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399314.png)
